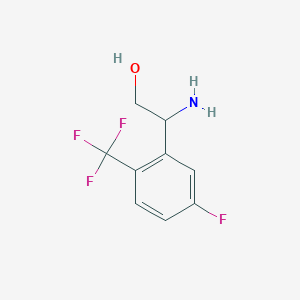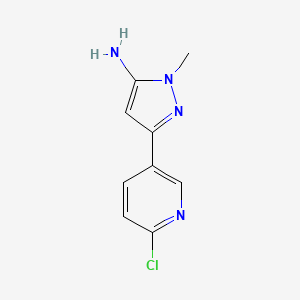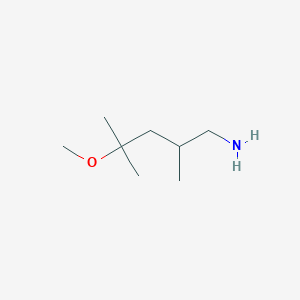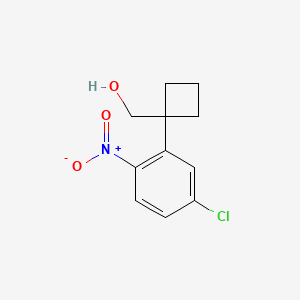
1-(5-chloro-2-nitrophenyl)Cyclobutanemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol: is an organic compound characterized by a cyclobutyl ring attached to a methanol group and a 5-chloro-2-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with cyclobutanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclobutanol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the cyclobutyl ring contribute to the compound’s overall reactivity and stability.
類似化合物との比較
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Oxadiazole Derivatives: Compounds with a similar nitro group and aromatic ring structure.
Uniqueness:
- The presence of a cyclobutyl ring in [1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol distinguishes it from other similar compounds. This ring structure imparts unique steric and electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12ClNO3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
[1-(5-chloro-2-nitrophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H12ClNO3/c12-8-2-3-10(13(15)16)9(6-8)11(7-14)4-1-5-11/h2-3,6,14H,1,4-5,7H2 |
InChIキー |
BIBYEACRVIKANU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CO)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


aminedihydrochloride](/img/structure/B13609549.png)

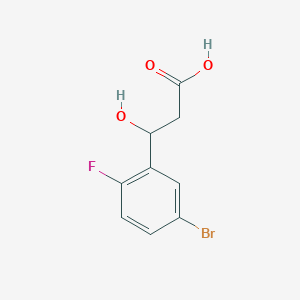


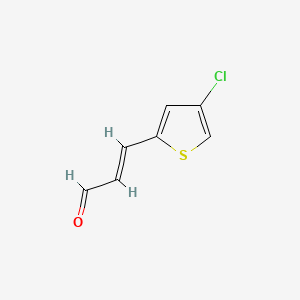
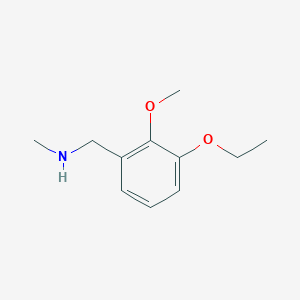
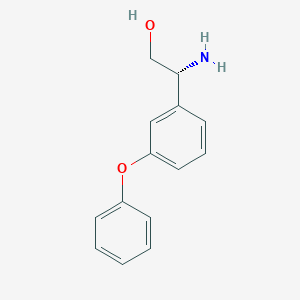
![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)

